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Compound of Interest |

2-chloro-N-(3-
Compound Name:
methylphenyl)acetamide

CAS No.: 32428-61-8

Cat. No.: B1581061

. J

Executive Technical Summary

2-chloro-N-(3-methylphenyl)acetamide is an

-chloroacetamide derivative characterized by a 3-methylaniline (m-toluidine) core acylated with
chloroacetyl chloride. Its spectroscopic signature is defined by the interplay between the
electron-withdrawing chloroacetyl group and the electron-donating methyl substituent on the
aromatic ring.

Molecular Formula:

[1]
e Molecular Weight: 183.63 g/mol

o Key Structural Features: Amide linkage (trans-geometry in solution), reactive

-methylene, meta-substituted aromatic ring.

o Primary Application: Electrophilic intermediate for nucleophilic substitution reactions (e.g.,
synthesis of lidocaine analogs or herbicide precursors).

Synthesis & Sample Preparation Context
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To understand the spectroscopic impurities often seen in raw data, one must understand the
genesis of the sample. The compound is typically synthesized via Schotten-Baumann
acylation.

Synthesis Workflow

The reaction involves the nucleophilic attack of m-toluidine on chloroacetyl chloride in the
presence of a base (to scavenge HCI).
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Figure 1: Synthetic pathway for 2-chloro-N-(3-methylphenyl)acetamide. Note that common
impurities in spectra include unreacted m-toluidine (amine peaks) or hydrolyzed chloroacetic
acid.

Purification for Spectroscopy

Prior to spectral acquisition, the crude solid should be recrystallized from ethanol or an
ethanol/water mixture.

o Target Melting Point: 90-94 °C (Note: Isomers vary; ortho is ~117 °C, para is ~183 °C. The
meta isomer typically exhibits a lower melting range due to packing symmetry).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides the most definitive structural proof. The following assignments are based
on high-field (400/500 MHz) data in deuterated chloroform (
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H NMR (Proton)

The spectrum is distinguished by the deshielded methylene singlet and the specific meta-
substitution pattern in the aromatic region.
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C NMR (Carbon)

The carbon spectrum confirms the backbone skeleton.
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Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide bands. The presence of the chlorine atom on the

-carbon typically shifts the Amide | band to a slightly higher frequency compared to non-
halogenated acetanilides due to the field effect.

e 3280 cm

(m): N-H stretching (Trans-amide association).

e 3050 cm
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(w): C-H stretching (Aromatic).
e 1670 cm
(s):Amide | (C=0 stretch). This is the most intense band.

e 1550 cm

(s):Amide II (N-H bending coupled with C-N stretch).

e 780 cm

(s): C-Cl stretching (often obscured by aromatic out-of-plane bends, but distinct in the
fingerprint region).

e 690 & 750 cm

: Ar-H out-of-plane bending (characteristic of meta-substitution).

Mass Spectrometry (MS)

Electron Impact (EI) MS provides the molecular fingerprint. The chlorine isotope pattern is the
primary validation marker.

Fragmentation Pathway

The molecule typically cleaves at the amide bond or loses the chloromethyl group.
e Molecular lon (

): m/z 183 (100%) and 185 (32%). The 3:1 ratio confirms the presence of one Chlorine atom
(

).
e Base Peak: Often m/z 107 (m-Toluidine radical cation,
)orm/z 134 (

).
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e Tropylium lon: m/z 91. Formation of the methyl-tropylium species from the aromatic ring
degradation.
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Structural Validation (X-Ray Crystallography)

Research by Gowda et al. has elucidated the solid-state structure of this specific isomer.[3][4]

o Conformation: The N-H bond is syn to the meta-methyl group.[3] This contrasts with meta-
nitro derivatives where the conformation is often anti, highlighting the steric vs. electronic
influence of the methyl group.

e Hydrogen Bonding: Molecules form infinite diagonal chains via intermolecular N—H][3][4]---O
hydrogen bonds.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 32428-61-8|2-Chloro-N-(m-tolyl)acetamide|BLD Pharm [bldpharm.com]
e 2. chemistryconnected.com [chemistryconnected.com]

¢ 3. 2-Chloro-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

e 4. researchgate.net [researchgate.net]

¢ 5. 2-Chloro-N-methylacetamide [webbook.nist.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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